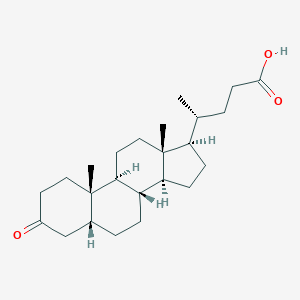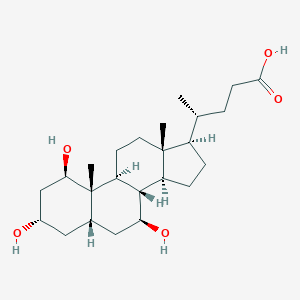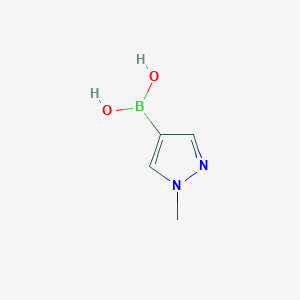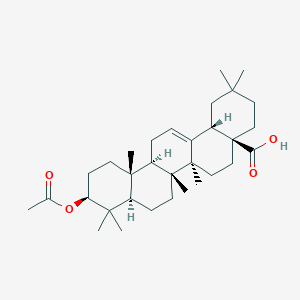
Lamotrigine N-Acetate
Descripción general
Descripción
Lamotrigine is a phenyltriazine antiepileptic used to treat some types of epilepsy and bipolar I disorder . It is used in the treatment of both epilepsy and as a mood stabilizer in bipolar disorder . Lamotrigine is the first medication since lithium granted Food and Drug Administration (FDA) approval for the maintenance treatment of bipolar type I . It is approved for use in more than 30 countries .
Synthesis Analysis
The synthesis of lamotrigine–dextran conjugates is done by oxidation of dextran using sodium periodate (NaIO4), where the aldehyde groups formed were coupled with the amino (–NH2) group of lamotrigine and reduced to secondary imine groups .
Molecular Structure Analysis
In the study of the structure and electronic spectra of neutral and protonated forms of anticonvulsant drug lamotrigine, the geometry, acid-base properties, pK a, electronic spectra, and fluorescence spectrum of lamotrigine (LTG) are investigated with the DFT/TD-DFT method and PCM solvent model .
Chemical Reactions Analysis
Lamotrigine undergoes extensive metabolism in the liver, by conjugation with glucuronic acid, to various metabolites including 2-N-glucuronide (76% of dose) and 5-N-glucuronide (10% of dose), a 2-N-methyl metabolite (0.14% of dose), and other unidentified minor metabolites (4% of dose) .
Physical And Chemical Properties Analysis
Lamotrigine will be almost completely absorbed with an oral bioavailability of 100% and no significant first-pass metabolism. Bioavailability is not affected by food intake. Binding to plasma proteins is about 55%, the volume of distribution is 0.92–1.22 l/kg .
Mecanismo De Acción
Lamotrigine displays binding properties to several different receptors. In laboratory binding assays, it demonstrates weak inhibitory effect on the serotonin 5-HT3 receptor . Predominantly, the drug binds selectively to inactivated voltage-sensitive sodium channels and consequently inhibits sodium currents .
Direcciones Futuras
Recent studies have highlighted the involvement of LTG in modulating the activity of voltage-gated ion channels, particularly those related to the inhibition of neuronal excitability . Additionally, LTG has been found to have neuroprotective effects, potentially through the inhibition of glutamate release and the enhancement of GABAergic neurotransmission . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .
Propiedades
IUPAC Name |
N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5O/c1-5(19)15-10-9(17-18-11(14)16-10)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H3,14,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSIXLUNGJHLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

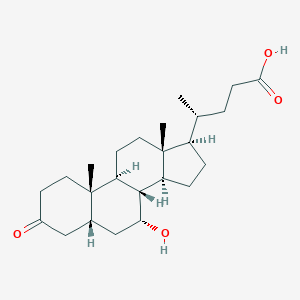
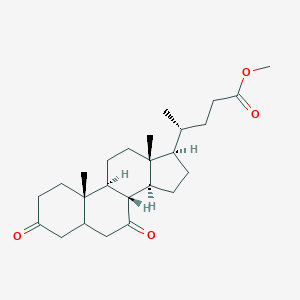
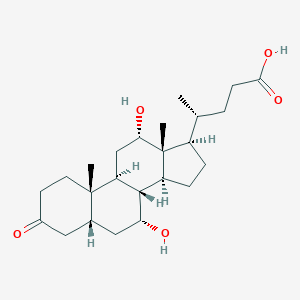

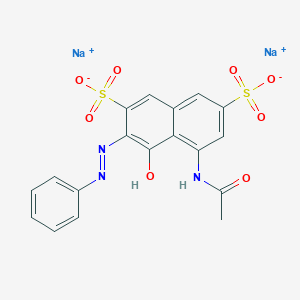
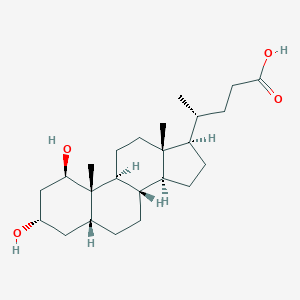
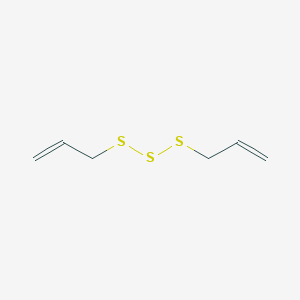
![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)

